molecular formula C19H14Cl2N2O2 B2551307 1-benzyl-N-(2,4-dichlorophenyl)-6-oxopyridine-3-carboxamide CAS No. 941904-62-7

1-benzyl-N-(2,4-dichlorophenyl)-6-oxopyridine-3-carboxamide

Cat. No. B2551307
M. Wt: 373.23
InChI Key: ANQSJGSHTCIHSQ-UHFFFAOYSA-N
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Description

The compound 1-benzyl-N-(2,4-dichlorophenyl)-6-oxopyridine-3-carboxamide is a chemical compound that is likely to be of interest due to its structural features, which may include a pyridine ring, a carboxamide group, and a benzyl moiety substituted with dichlorophenyl. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involves the use of X-ray diffraction, IR, NMR (both 1H and 13C), and UV-Vis spectra to characterize the compound after its synthesis . Although the exact synthesis method for 1-benzyl-N-(2,4-dichlorophenyl)-6-oxopyridine-3-carboxamide is not provided, it is likely that a similar approach involving amide bond formation and aromatic substitution reactions could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction and compared with optimized geometrical structures obtained from DFT calculations . For the compound of interest, a similar analysis would likely reveal the geometry of the pyridine ring, the orientation of the benzyl group, and the position of the dichlorophenyl moiety. The presence of intramolecular hydrogen bonds, as observed in other compounds like N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, could also be a feature of the compound .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the functional groups present. The carboxamide group is known for its participation in hydrogen bonding and potential reactivity towards nucleophilic acyl substitution. The dichlorophenyl group may undergo further electrophilic aromatic substitution, given the presence of activating groups on the ring. The benzyl group could be involved in oxidation reactions or serve as a handle for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include its melting point, solubility, and stability, which can be influenced by the presence of the dichlorophenyl and benzyl groups. The compound's spectral properties, such as IR, NMR, and UV-Vis, would provide information on the functional groups and electronic structure. The NBO and NLO properties, as well as the FMO and MEP analyses, would offer insights into the electron distribution, reactivity, and potential applications in materials science, as seen in similar compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structure-Activity Relationship (SAR) Studies : Research has been conducted on the synthesis and SAR of related compounds, particularly focusing on their properties as human CB1 inverse agonists. This includes the study of different analogs and their biological activities (Meurer et al., 2005).

  • Experimental and Theoretical Studies on Functionalization Reactions : The compound has been involved in studies examining functionalization reactions, such as the conversion of related carboxylic acids to carboxamides (Yıldırım et al., 2005).

  • Polymer Synthesis and Characterization : Studies have also been conducted on the synthesis and characterization of new aromatic polyamides, where compounds like 1-benzyl-N-(2,4-dichlorophenyl)-6-oxopyridine-3-carboxamide may be used as intermediates or related structures (Choi & Jung, 2004).

Biochemical Applications

  • Antimicrobial Activity Studies : Research has explored the synthesis and antimicrobial activity of related compounds, indicating potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).

  • Molecular Interaction Studies : The compound's analogs have been studied for their molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor (Shim et al., 2002).

Other Relevant Studies

  • Characterization of New Compounds : Studies have been conducted on the synthesis, crystal structure analysis, and spectroscopic investigations of related compounds, which helps in understanding their chemical properties and potential applications (Demir et al., 2016).

  • Polyamide Synthesis : Research on new polyamides based on carboxylate-containing compounds has been conducted, which may involve structures similar to 1-benzyl-N-(2,4-dichlorophenyl)-6-oxopyridine-3-carboxamide (Faghihi & Mozaffari, 2008).

properties

IUPAC Name

1-benzyl-N-(2,4-dichlorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-7-8-17(16(21)10-15)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQSJGSHTCIHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(2,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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